molecular formula C20H20N2O3 B1265357 (1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one

Cat. No. B1265357
M. Wt: 336.4 g/mol
InChI Key: DTBOGXTYLFTPCH-XCXWGBRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one is a natural product found in Schizozygia and Schizozygia coffaeoides with data available.

Scientific Research Applications

Structure and Conformation Analysis

The chemical compound of interest is related to macrocyclic ligands, which have been analyzed for their structure and conformational properties. A study by Sony et al. (2003) examined a macrocyclic ligand with similar structural features, focusing on its molecular geometry and stabilization through various intermolecular interactions, such as C-H…O and van der Waals forces (Sony, Kuppayee, Ponnuswamy, Murali, & Rajakumar, 2003).

Crystallographic Studies

Several studies have investigated the crystal structures of compounds with similar molecular frameworks. For example, Pohl et al. (1995) determined the crystal structure of a related macrocyclic compound at low temperatures, providing insights into the molecular arrangement and symmetries (Pohl, Herbst-Irmer, Huhn, & Groth, 1995).

Macrocyclic Dilactams Synthesis

Kılıç and Gündüz (1986) focused on the synthesis of macrocyclic dilactams and their complexes, highlighting the importance of these compounds in coordination chemistry and potential applications in catalysis or material science (Kılıç & Gündüz, 1986).

Conformational Studies of Novel Tetrazole-Containing Macrocycles

Zubarev et al. (2001) explored the synthesis and conformational analysis of tetrazole-containing macrocycles, revealing the diversity of conformations these molecules can adopt and their potential for unique chemical reactivity or molecular recognition (Zubarev, Trifonov, Filichev, Ostrovskii, Abell, & Edmonds, 2001).

Coordination Chemistry

Research by Kubo et al. (1996) demonstrated the preferential coordination of certain metal ions to specific atoms in macrocyclic compounds, which has implications for designing selective ligands in coordination chemistry (Kubo, Mori, Kato, & Takeshita, 1996).

Structural Effects in Surfactant Solutions

Chillura-Martino et al. (2003) investigated the structural effects of macrocyclic compounds in surfactant solutions, providing insights into their interactions with micellar systems, relevant for applications in drug delivery and nanotechnology (Chillura-Martino, Caponetti, & Pedone, 2003).

properties

Product Name

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one

InChI

InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1

InChI Key

DTBOGXTYLFTPCH-XCXWGBRNSA-N

Isomeric SMILES

C1CN2CC=C[C@@]34[C@H]2[C@]5([C@@H]1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4

Canonical SMILES

C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4

synonyms

schizozygine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
Reactant of Route 2
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
Reactant of Route 3
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
Reactant of Route 4
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
Reactant of Route 5
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
Reactant of Route 6
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one

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